molecular formula C21H21N3O5S B2594360 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922020-18-6

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2594360
CAS No.: 922020-18-6
M. Wt: 427.48
InChI Key: LREITTHEQUYAFI-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5. The oxadiazole ring is further linked to a butanamide chain via a sulfur atom (thioether) at position 4, which bears a 4-methoxyphenyl substituent. This structural framework combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in pharmacologically active compounds targeting enzymes, receptors, and microbial pathogens. The benzo[d][1,3]dioxole (piperonyl) group is notable for its metabolic stability and role in enhancing bioavailability, while the thioether linkage may influence redox activity or enzyme inhibition .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-15-5-7-16(8-6-15)30-10-2-3-19(25)22-21-24-23-20(29-21)12-14-4-9-17-18(11-14)28-13-27-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREITTHEQUYAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to compile and analyze various research findings related to the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Benzo[d][1,3]dioxole moiety
  • Oxadiazole ring
  • Thioether linkage with a methoxyphenyl group

The molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 398.48 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit the growth of various cancer cell lines.

Key Findings:

  • Cell Line Studies : A series of related compounds were tested against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). Many showed IC50 values below 5 µM, indicating potent antiproliferative effects.
    • For example, one compound demonstrated IC50 values of 2.07 µM against HeLa cells and 3.52 µM against A549 cells .
  • Mechanism of Action : The anticancer mechanisms were explored through various assays:
    • Cell Cycle Analysis : Indications of G0/G1 phase arrest were noted in treated cells.
    • Apoptosis Assessment : Increased annexin V-FITC staining suggested enhanced apoptosis in cancer cells upon treatment with these compounds .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
C27HeLa2.07Apoptosis induction
C7A5492.06Cell cycle arrest
C16MCF72.55Apoptosis induction

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that the compound may also exhibit other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential as antibacterial agents .
  • Anti-inflammatory Properties : Research into related compounds suggests that they may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Case Study on Antitumor Effects :
    • In a study involving a new series of benzo[d][1,3]dioxole derivatives, researchers observed significant tumor growth inhibition in xenograft models when treated with selected compounds .
  • Neuroprotective Effects :
    • Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration, showing promise in preventing neuronal cell death induced by toxic agents .

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antitumor properties. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and tested against various cancer cell lines such as HeLa, A549, and MCF-7. Some derivatives showed potent growth inhibition with IC50 values below 5 μM, indicating their potential as antitumor agents .

Monoamine Oxidase Inhibition

Compounds with similar structural frameworks have been explored for their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. Specific derivatives have shown competitive inhibition against MAO-B with low IC50 values, suggesting their potential utility in treating such conditions .

Antibacterial Properties

Research has also identified antibacterial activities associated with compounds derived from the benzo[d][1,3]dioxole framework. For example, azolidine derivatives incorporating this moiety have been evaluated for their antibacterial efficacy, demonstrating promising results against various bacterial strains .

Neuroprotective Effects

The neuroprotective properties of compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide have been studied in the context of neurodegenerative diseases. These compounds may offer protective effects against oxidative stress and neuronal damage .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A study synthesized a series of N-(benzo[d][1,3]dioxol-5-ylmethyl)-based thiazole derivatives and evaluated their antitumor activity against HeLa and A549 cell lines. The most active compound demonstrated an IC50 value of 2.07 μM against HeLa cells. The mechanism of action was investigated through cell cycle analysis and apoptosis assays .

Case Study 2: MAO-B Inhibitory Activity

In vitro studies on a series of compounds that include the oxadiazole structure revealed selective inhibition of MAO-B. One compound exhibited an IC50 value of 0.009 µM, significantly enhancing motor function in MPTP-treated mice models for Parkinson's disease .

Table 1: Antitumor Activity of Compounds

CompoundCell LineIC50 (μM)Mechanism
C27HeLa2.07Apoptosis induction
C7A5492.06Cell cycle arrest
C16MCF-72.55Apoptosis induction

Table 2: MAO-B Inhibition Data

CompoundIC50 (µM)Effect on Motor Function
Compound 10.009Significant improvement
Compound 20.0059Moderate improvement

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous molecules:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole - 5-(Benzo[d][1,3]dioxol-5-ylmethyl)
- 4-((4-Methoxyphenyl)thio)butanamide
Under investigation
LMM5 1,3,4-Oxadiazole - 5-[(4-Methoxyphenyl)methyl]
- 4-[Benzyl(methyl)sulfamoyl]benzamide
Antifungal (C. albicans)
4-((5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid 1,3,4-Oxadiazole - 5-(2-Chloro-4-methoxyphenyl)
- Thio-linked butanoic acid
Rho/Myocar inhibitor
Compound 74 Thiazole - 5-(Benzo[d][1,3]dioxol-5-yl)
- Cyclopropane-carboxamide
Anticancer (implied)
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 1,3,4-Thiadiazole - 5-(4-Chlorophenylmethyl)
- 4-(2-Methylphenoxy)butanamide
Unknown

Key Observations:

The thioether linkage in the target compound and derivatives may confer redox-modulating properties or serve as a hydrogen bond acceptor, contrasting with LMM5’s sulfamoyl group, which is more polar and may influence solubility .

Biological Activity Trends: Antifungal Activity: LMM5’s efficacy against C. albicans suggests that 1,3,4-oxadiazoles with sulfonamide or thioether substituents may target fungal thioredoxin reductase . Enzyme Inhibition: compounds with thio-linked butanoic acids inhibit Rho/Myocar, implying that the target compound’s thioether-butanamide chain could similarly modulate enzyme activity . Anticancer Potential: The benzo[d][1,3]dioxole moiety in Compound 74 and the target compound correlates with anticancer activity in related thiazole derivatives, suggesting shared pharmacophores .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows established routes for 1,3,4-oxadiazoles, such as cyclization of thiosemicarbazides or oxidative desulfurization, as seen in .
  • Structure-Activity Relationship (SAR) :
    • Replacing the oxadiazole core with thiadiazole () reduces aromaticity and may alter biological targets .
    • The 4-methoxyphenylthio group in the target compound may enhance selectivity for sulfur-dependent enzymes compared to LMM5’s sulfamoyl group .
  • Pharmacokinetics: The butanamide chain in the target compound may improve oral bioavailability compared to butanoic acid derivatives (), as amides are less prone to ionization .

Q & A

Q. What are the standard synthetic routes for this compound, and how can intermediates be purified?

Methodological Answer: The synthesis typically involves cyclization of thiol-containing precursors with halogenated intermediates under reflux conditions. For example, anhydrous acetone and potassium carbonate are used as a base to facilitate nucleophilic substitution reactions, followed by recrystallization from ethanol to isolate intermediates (e.g., analogous to procedures in and ). Key steps include refluxing for 3–5 hours and monitoring reaction completion via TLC. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, S–C=S stretch at ~600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can reaction yields for the 1,3,4-oxadiazole core be optimized during cyclization?

Methodological Answer: Cyclization efficiency depends on:

  • Catalyst Selection : Phosphorus oxychloride (POCl₃) enhances cyclization of hydrazide precursors at 120°C ( ).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products .
  • Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition. Post-reaction quenching with ice-water precipitates the product for filtration .

Q. How to resolve contradictions between computational predictions and experimental crystallographic data?

Methodological Answer:

  • X-ray Diffraction (XRD) : Compare experimental unit cell parameters (e.g., a=19.2951 Å, β=119.209° for analogous compounds in ) with DFT-optimized geometries.
  • Torsional Angle Analysis : Use software like Mercury to assess deviations in aryl-thio bond angles, which may arise from crystal packing forces vs. gas-phase calculations .
  • Energy Minimization : Reconcile discrepancies by applying dispersion corrections (e.g., Grimme’s D3) in DFT simulations .

Key Research Challenges and Solutions

Q. How to address poor solubility during biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Modification : Introduce hydrophilic groups (e.g., PEGylation) at the butanamide moiety while monitoring activity via SAR studies .

Q. What strategies validate molecular docking results for antitumor activity?

Methodological Answer:

  • Blind Docking : Screen multiple binding sites (e.g., tubulin, kinases) using AutoDock Vina, followed by MD simulations (50 ns) to assess stability .
  • Experimental Cross-Check : Compare predicted IC₅₀ values (e.g., ~10 µM) with in vitro cytotoxicity data (e.g., MTT assays on HeLa cells) .

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